Enzymatic Stereoselectivity: Only the (2S,3R)-Isomer Survives the Two-Enzyme Resolution Cascade at >99% Purity
A scalemic mixture of N-trifluoroacetyl derivatives of 2-amino-3-methylpent-4-enoic acid composed of (2S,3R)- 90.0%, (2S,3S)- 3.2%, (2R,3S)- 5.9%, and (2R,3R)- 0.9% was subjected to Aspergillus L-aminoacylase. Only the (2S,3R)- and (2S,3S)-isomers were hydrolyzed. Subsequent treatment with Crotalus adamanteus L-amino acid oxidase selectively consumed the (2S,3S)-isomer, leaving the target (2S,3R)-isomer in more than 99% stereochemical purity . The (2R,3S)- and (2R,3R)-isomers were completely unreactive toward L-aminoacylase, precluding their conversion to free amino acid.
| Evidence Dimension | Stereochemical purity after two-step enzymatic resolution |
|---|---|
| Target Compound Data | >99% stereochemically pure (2S,3R)-isomer |
| Comparator Or Baseline | Scalemic mixture: (2S,3R)- 90.0%, (2S,3S)- 3.2%, (2R,3S)- 5.9%, (2R,3R)- 0.9%; (2R,3S)- and (2R,3R)-isomers show 0% hydrolysis by L-aminoacylase |
| Quantified Difference | >99% final purity vs. 90.0% starting; non-(2S) diastereomers give 0% free amino acid yield |
| Conditions | N-TFA derivatives; Aspergillus L-aminoacylase (pH 7.5, 30 °C); Crotalus adamanteus L-amino acid oxidase |
Why This Matters
This enzymatic cascade is the only published route to stereochemically homogeneous (2S,3R)-2-amino-3-methylpent-4-enoic acid; procurement of a less-defined isomer mixture would make the resolution step mandatory and waste material.
